N,N-diethylphenacylamine hydrochloride
Description
N,N-Diethylphenacylamine hydrochloride is a quaternary ammonium salt characterized by a phenacyl group (a benzyl moiety with a ketone substituent) linked to a diethylamino group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol. The compound’s structure confers unique physicochemical properties, including moderate water solubility due to the hydrochloride salt and lipophilicity from the aromatic and alkyl groups. It is primarily utilized in pharmaceutical synthesis and research, particularly as a precursor or intermediate in organic reactions .
Properties
CAS No. |
70964-44-2 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-(diethylamino)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
InChI Key |
NFFLXRXZSBPNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Differences: The phenacyl group in N,N-diethylphenacylamine introduces a ketone, enhancing electrophilicity compared to the inert phenethyl group in N,N-dimethylphenethylamine HCl. This makes it more reactive in nucleophilic addition reactions . Diethyl vs. However, this may also reduce solubility in polar solvents .
Pharmacological and Synthetic Relevance: 2-Chloro-N,N-diethylethylamine HCl (a chloroethyl derivative) is an alkylating agent used in cancer drug synthesis, whereas the phenacyl variant lacks alkylating properties but serves as a ketone-containing intermediate .
Safety and Handling :
- Safety data for N,N-dimethylphenethylamine HCl (e.g., avoidance of skin/eye contact, use of respirators) are broadly applicable to diethylphenacylamine HCl due to shared hydrochloride salt properties .
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